Ethyl 3-[5-[(1-acetyl-2,3-dihydroindol-2-yl)methoxy]-3-tert-butylsulfanyl-1-[[4-(5-fluoropyrimidin-2-yl)phenyl]methyl]indol-2-yl]-2,2-dimethylpropanoate
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Overview
Description
Ethyl 3-[5-[(1-acetyl-2,3-dihydroindol-2-yl)methoxy]-3-tert-butylsulfanyl-1-[[4-(5-fluoropyrimidin-2-yl)phenyl]methyl]indol-2-yl]-2,2-dimethylpropanoate is a complex organic compound that features a unique combination of indole, pyrimidine, and sulfanyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and N,N-dimethylmethylene ammonium chloride .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[5-[(1-acetyl-2,3-dihydroindol-2-yl)methoxy]-3-tert-butylsulfanyl-1-[[4-(5-fluoropyrimidin-2-yl)phenyl]methyl]indol-2-yl]-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-[5-[(1-acetyl-2,3-dihydroindol-2-yl)methoxy]-3-tert-butylsulfanyl-1-[[4-(5-fluoropyrimidin-2-yl)phenyl]methyl]indol-2-yl]-2,2-dimethylpropanoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-[5-[(1-acetyl-2,3-dihydroindol-2-yl)methoxy]-3-tert-butylsulfanyl-1-[[4-(5-fluoropyrimidin-2-yl)phenyl]methyl]indol-2-yl]-2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The indole and pyrimidine moieties are known to bind with high affinity to various receptors, potentially modulating biological processes such as cell signaling and gene expression .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Fluoroindole: Shares the indole and fluorine moieties.
N-acetylindole: Contains the indole and acetyl groups.
Uniqueness
Ethyl 3-[5-[(1-acetyl-2,3-dihydroindol-2-yl)methoxy]-3-tert-butylsulfanyl-1-[[4-(5-fluoropyrimidin-2-yl)phenyl]methyl]indol-2-yl]-2,2-dimethylpropanoate is unique due to its combination of indole, pyrimidine, and sulfanyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 3-[5-[(1-acetyl-2,3-dihydroindol-2-yl)methoxy]-3-tert-butylsulfanyl-1-[[4-(5-fluoropyrimidin-2-yl)phenyl]methyl]indol-2-yl]-2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H45FN4O4S/c1-8-49-39(48)41(6,7)21-36-37(51-40(3,4)5)33-20-32(50-25-31-19-29-11-9-10-12-34(29)46(31)26(2)47)17-18-35(33)45(36)24-27-13-15-28(16-14-27)38-43-22-30(42)23-44-38/h9-18,20,22-23,31H,8,19,21,24-25H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTUVPHCILDXIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC1=C(C2=C(N1CC3=CC=C(C=C3)C4=NC=C(C=N4)F)C=CC(=C2)OCC5CC6=CC=CC=C6N5C(=O)C)SC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H45FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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